Sodium phosphonatoformate hexahydrate
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Overview
Description
Foscarnet sodium, also known as trisodium phosphonoformate, is an antiviral medication primarily used to treat viral infections involving the Herpesviridae family. It is particularly effective against cytomegalovirus and herpes simplex viruses types 1 and 2. Foscarnet sodium is classified as a pyrophosphate analog DNA polymerase inhibitor .
Mechanism of Action
Target of Action
Sodium phosphonatoformate hexahydrate, also known as foscarnet sodium hexahydrate, primarily targets viral DNA polymerases . These enzymes play a crucial role in the replication of viral DNA, making them a key target for antiviral drugs .
Mode of Action
Foscarnet sodium hexahydrate acts as a reverse transcriptase inhibitor . It interacts with viral DNA polymerases, inhibiting their function and thereby preventing the replication of viral DNA . This interaction results in the disruption of the viral life cycle, preventing the virus from proliferating .
Biochemical Pathways
It is known that the compound’s inhibition of viral dna polymerases disrupts the viral replication process . This disruption can have downstream effects on various biochemical pathways involved in viral proliferation .
Result of Action
The primary result of foscarnet sodium hexahydrate’s action is the inhibition of viral replication . By inhibiting viral DNA polymerases, the compound prevents the virus from replicating its DNA and proliferating . This can lead to a reduction in viral load and potentially help to alleviate symptoms of viral infection .
Action Environment
The action, efficacy, and stability of foscarnet sodium hexahydrate can be influenced by various environmental factors. For example, the compound is soluble in water , which could potentially affect its distribution and action within the body. Additionally, the compound is incompatible with oxidizing agents , which could impact its stability and efficacy
Biochemical Analysis
Biochemical Properties
Sodium Phosphonatoformate Hexahydrate plays a significant role in biochemical reactions. It is known to inhibit viral DNA polymerase
Cellular Effects
It is known to influence cell function by inhibiting viral DNA polymerase
Molecular Mechanism
The molecular mechanism of this compound is primarily through its inhibition of viral DNA polymerase
Preparation Methods
Synthetic Routes and Reaction Conditions: Foscarnet sodium is synthesized through the reaction of phosphonoformic acid with sodium hydroxide. The reaction typically involves dissolving phosphonoformic acid in water, followed by the gradual addition of sodium hydroxide to adjust the pH to a neutral level. The resulting solution is then evaporated to obtain foscarnet sodium as a crystalline powder .
Industrial Production Methods: In industrial settings, foscarnet sodium is produced by reacting phosphonoformic acid with sodium carbonate or sodium hydroxide. The reaction is carried out in large reactors with controlled temperature and pH conditions to ensure high yield and purity. The final product is then crystallized, filtered, and dried to obtain foscarnet sodium in its pure form .
Chemical Reactions Analysis
Types of Reactions: Foscarnet sodium undergoes various chemical reactions, including:
Oxidation: Foscarnet sodium can be oxidized to form phosphonoformic acid.
Reduction: It can be reduced to form phosphonomethanoic acid.
Substitution: Foscarnet sodium can undergo substitution reactions with other chemical compounds to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used under mild to moderate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Phosphonoformic acid.
Reduction: Phosphonomethanoic acid.
Substitution: Various phosphonoformate derivatives.
Scientific Research Applications
Foscarnet sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Employed in studies involving viral DNA polymerases and their inhibition.
Medicine: Primarily used to treat cytomegalovirus retinitis in patients with acquired immunodeficiency syndrome and herpes simplex virus infections resistant to acyclovir.
Industry: Utilized in the production of antiviral medications and as a research tool in pharmaceutical development
Comparison with Similar Compounds
Acyclovir: A nucleoside analog used to treat herpes simplex virus infections.
Ganciclovir: Another nucleoside analog used to treat cytomegalovirus infections.
Cidofovir: A nucleotide analog used to treat cytomegalovirus retinitis in patients with acquired immunodeficiency syndrome
Comparison:
Uniqueness: Unlike acyclovir and ganciclovir, foscarnet sodium does not require activation by viral protein kinases, making it effective against drug-resistant strains of herpes simplex virus and cytomegalovirus. .
Foscarnet sodium’s unique properties and broad-spectrum antiviral activity make it a valuable tool in both clinical and research settings.
Properties
CAS No. |
34156-56-4 |
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Molecular Formula |
CH5NaO6P |
Molecular Weight |
167.01 g/mol |
IUPAC Name |
trisodium;phosphonatoformate |
InChI |
InChI=1S/CH3O5P.Na.H2O/c2-1(3)7(4,5)6;;/h(H,2,3)(H2,4,5,6);;1H2 |
InChI Key |
BHAFHUDTBJDEMN-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])P(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C(=O)(O)P(=O)(O)O.O.[Na] |
34156-56-4 | |
Pictograms |
Irritant |
Related CAS |
4428-95-9 (Parent) |
Synonyms |
Foscarnet Foscarnet Barium (2:3) Salt Foscarnet Calcium (2:3) Salt Foscarnet Disodium Salt Foscarnet Magnesium (2:3) Salt Foscarnet Manganese (2+) (2:3) Salt Foscarnet Sodium Foscarnet Sodium Hexahydrate Foscarnet Trilithium Salt Foscarnet Tripotassium Salt Foscarnet Trisodium Salt Foscavir Phosphonoformate Phosphonoformic Acid Trisodium Phosphonoformate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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